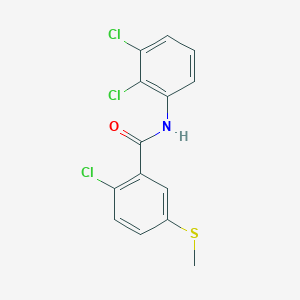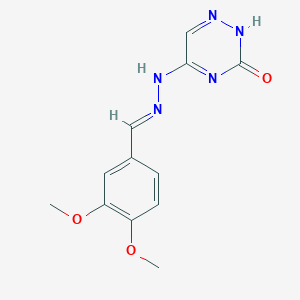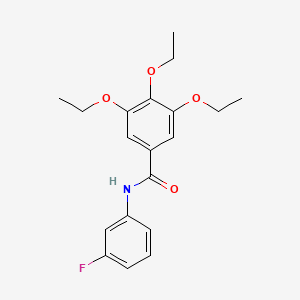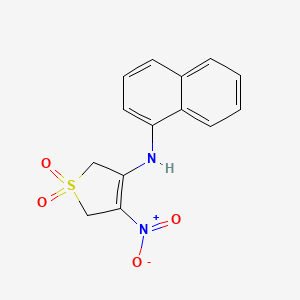
2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide, also known as Diuron, is a herbicide that has been widely used in agriculture to control weeds. It belongs to the class of substituted ureas and is known for its high efficacy and long-lasting effects.
作用機序
2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide works by inhibiting photosynthesis in plants, which leads to the death of the weed. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This results in the disruption of the electron transport chain and the production of reactive oxygen species, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide has been shown to have a number of biochemical and physiological effects on plants. It inhibits the growth of the plant by affecting the synthesis of nucleic acids and proteins. It also affects the metabolism of carbohydrates and lipids, which leads to the accumulation of toxic metabolites in the plant. In addition, 2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide has been shown to have toxic effects on aquatic organisms, such as fish and algae, when it enters water bodies through runoff.
実験室実験の利点と制限
2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, making it a popular choice for researchers. It is also stable and has a long shelf life, which makes it easy to store and transport. However, it is important to note that 2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide is toxic and should be handled with care. It can cause skin irritation and respiratory problems if it is inhaled or ingested.
将来の方向性
There are several future directions for the study of 2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide. One area of research is the development of new herbicides based on the structure of 2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide. This could lead to the discovery of more effective and environmentally friendly herbicides. Another area of research is the study of the toxic effects of 2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide on aquatic organisms and the development of strategies to minimize its impact on the environment. Finally, the potential use of 2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide in the treatment of cancer and other diseases is an area of research that requires further investigation.
合成法
The synthesis of 2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide involves the reaction between 2,3-dichloroaniline and methyl isothiocyanate in the presence of a base such as sodium hydroxide. The resulting product is then chlorinated with thionyl chloride to obtain 2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide. This process is relatively simple and can be easily scaled up for commercial production.
科学的研究の応用
2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It is commonly used in agriculture, horticulture, and forestry to control weeds in crops, orchards, and forests. In addition, 2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide has also been studied for its potential use in the treatment of cancer and other diseases.
特性
IUPAC Name |
2-chloro-N-(2,3-dichlorophenyl)-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NOS/c1-20-8-5-6-10(15)9(7-8)14(19)18-12-4-2-3-11(16)13(12)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIURHBJEEAQVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,3-dichlorophenyl)-5-methylsulfanylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-methyl-1H-imidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5711735.png)
![2-cyano-2-[(2-oxo-2-phenylethoxy)imino]-N-phenylacetamide](/img/structure/B5711740.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide](/img/structure/B5711746.png)

![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5711759.png)


![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide](/img/structure/B5711796.png)


![2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5711821.png)
![N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5711823.png)

![3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5711828.png)